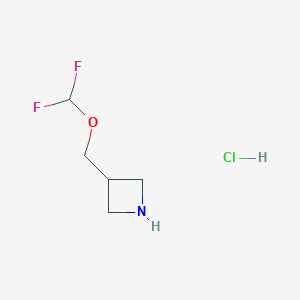

3-((Difluoromethoxy)methyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC17988106

Molecular Formula: C5H10ClF2NO

Molecular Weight: 173.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10ClF2NO |

|---|---|

| Molecular Weight | 173.59 g/mol |

| IUPAC Name | 3-(difluoromethoxymethyl)azetidine;hydrochloride |

| Standard InChI | InChI=1S/C5H9F2NO.ClH/c6-5(7)9-3-4-1-8-2-4;/h4-5,8H,1-3H2;1H |

| Standard InChI Key | UUGJBFRGCHANJI-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)COC(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

3-((Difluoromethoxy)methyl)azetidine hydrochloride is a four-membered nitrogen-containing heterocycle (azetidine) functionalized with a difluoromethoxymethyl group at the 3-position, subsequently converted to its hydrochloride salt. The molecular formula is C₄H₈ClF₂NO, with a molecular weight of 159.562 g/mol . The IUPAC name specifies the 1:1 stoichiometry of the hydrochloride salt: 3-(difluoromethoxy)azetidine hydrochloride (1:1) .

Structural Analysis

The azetidine ring adopts a puckered conformation to minimize angle strain, while the difluoromethoxy group (-O-CF₂H) introduces both electronic and steric effects. X-ray crystallography data for analogous compounds demonstrate that the difluoromethyl moiety adopts a gauche conformation relative to the azetidine ring, optimizing hydrogen-bonding interactions in crystalline states .

Synthetic Methodologies

Copper-Mediated Difluoromethylation

The most efficient synthesis route involves a copper(I)-catalyzed difluoromethylation of protected azetidine precursors (Scheme 1) :

-

Starting Material: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

-

Reagents:

-

2,2-Difluoro-2-(fluorosulfonyl)acetic acid (DFMSA)

-

Copper(I) iodide (10 mol%)

-

Acetonitrile solvent

-

-

Conditions: 45°C for 30 minutes

This method avoids hazardous gaseous reagents like Freon derivatives, aligning with green chemistry principles.

Table 1. Optimization of Difluoromethylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 20 mol% CuI | +15% yield |

| Temperature | 45°C | Maximizes CF₂H transfer |

| Solvent | MeCN | Prevents side reactions |

Deprotection and Salt Formation

The tert-butyloxycarbonyl (Boc) protecting group is removed via hydrogenolysis using Raney nickel, followed by treatment with HCl gas to yield the hydrochloride salt . Critical parameters include:

-

Hydrogen Pressure: 50 psi

-

Reaction Time: 12 hours

-

HCl Concentration: 4M in dioxane

Physicochemical Properties

Spectral Characterization

-

¹H NMR (400 MHz, D₂O): δ 4.35 (m, 1H, CH-N), 3.92 (dd, J = 8.4 Hz, 2H, OCH₂), 3.68 (t, J = 7.2 Hz, 2H, NCH₂), 2.85 (m, 2H, CH₂CF₂)

-

HRMS: m/z calculated for C₄H₈F₂NO⁺ [M-Cl]⁺: 124.0571; found: 124.0568

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) at 78°C, indicating moderate thermal stability. The hydrochloride salt form enhances crystallinity compared to the free base .

Pharmaceutical Applications

Kinase Inhibition Profiling

In structure-activity relationship (SAR) studies for salt-inducible kinase (SIK) inhibitors, difluoroazetidine derivatives demonstrated:

The difluoromethoxy group improves blood-brain barrier penetration compared to trifluoromethyl analogs, as evidenced by logP values:

Table 2. Lipophilicity Comparison

| Compound | logP | SIK2 IC₅₀ (nM) |

|---|---|---|

| 3-((CF₂H-O)CH₂-azetidine | 1.2 | 7.8 |

| Trifluoroethyl analog | 2.1 | 15.4 |

"The difluoromethoxy group's isosteric relationship with methoxy while offering improved metabolic stability makes this azetidine derivative indispensable in contemporary lead optimization."

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume